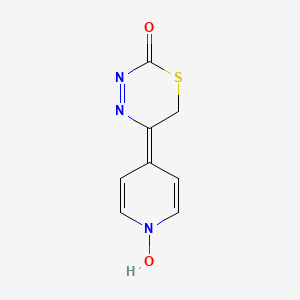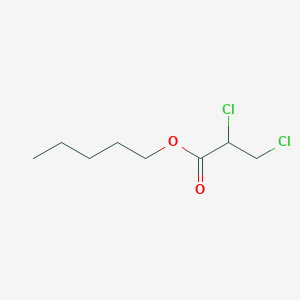
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes multiple propoxy groups attached to an anthracene core. The presence of these propoxy groups significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the alkylation of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetrapropoxyanthracene with dipropyl carbonate in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Aplicaciones Científicas De Investigación
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets. The propoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound can undergo redox reactions, influencing cellular processes and pathways. Its ability to form stable radicals also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetrapropoxyanthracene: Similar in structure but lacks the dicarboxylate groups.
2,6-Dipropoxyanthracene: Contains fewer propoxy groups, leading to different chemical properties.
9,10-Anthraquinone: An oxidized form of anthracene with distinct properties.
Uniqueness
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to the presence of both propoxy and dicarboxylate groups. This combination imparts specific solubility, reactivity, and biological activity that distinguishes it from other anthracene derivatives.
Propiedades
Número CAS |
89927-47-9 |
|---|---|
Fórmula molecular |
C34H46O8 |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C34H46O8/c1-7-13-37-27-19-23-24(20-28(27)38-14-8-2)32(34(36)42-18-12-6)26-22-30(40-16-10-4)29(39-15-9-3)21-25(26)31(23)33(35)41-17-11-5/h19-22H,7-18H2,1-6H3 |
Clave InChI |
KQQJPULYRSVXKU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OCCC)OCCC)OCCC)C(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


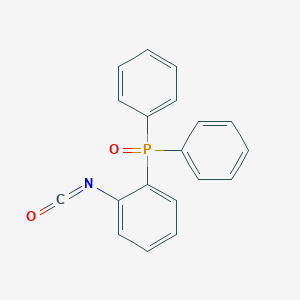
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
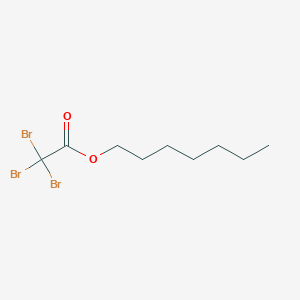
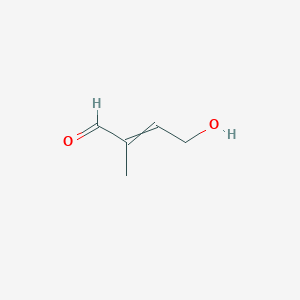
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)

methanone](/img/structure/B14381466.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
